3-Chlorophenol

Description

Contextualizing 3-Chlorophenol (B135607) as a Chemical Research Focus

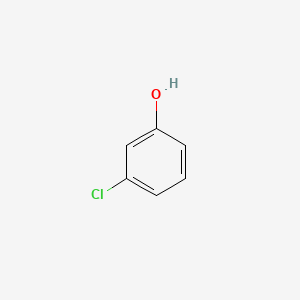

This compound, also known as m-chlorophenol or meta-chlorophenol, is characterized by a chlorine atom substituted at the meta position of the phenol (B47542) ring. It typically presents as a colorless to light brown crystalline solid with a distinct phenolic odor nih.govontosight.aiwikipedia.org. With a molecular weight of approximately 128.55 g/mol , it exhibits a melting point in the range of 32-35 °C and a boiling point around 214 °C nih.govontosight.aiwikipedia.org. Its solubility in water, ethanol, and ether makes it amenable to various chemical processes and environmental interactions ontosight.aichemicalbook.comsolubilityofthings.com. The compound's chemical structure, featuring both a hydroxyl group and a chlorine substituent on an aromatic ring, imparts specific reactivity that is of considerable interest in organic chemistry solubilityofthings.com. Research efforts frequently utilize this compound as a model compound for studying reaction mechanisms, developing new synthetic methodologies, and understanding the behavior of chlorinated aromatic compounds in complex systems mdpi.comtaylorandfrancis.commdpi.com.

Significance of this compound in Environmental Contaminant Studies

The presence of this compound in the environment is a significant concern, as it is recognized as an industrial pollutant originating from various sources. These include industrial wastewater discharges from sectors such as pesticide manufacturing, refineries, and wood/paper mills, as well as by-products from processes like drinking water disinfection and coking unl.ptaloki.hu. Its relatively low biodegradability contributes to its persistence in soil and water, posing risks to aquatic ecosystems ontosight.aicarlroth.com. Studies have indicated that among monochlorophenols, this compound may exhibit the slowest degradation rates and longest environmental residence times, underscoring its importance in environmental fate studies mdpi.com. Research into its environmental behavior often involves investigating its degradation pathways, which can include microbial breakdown and advanced oxidation processes, as well as its distribution across environmental compartments like water, soil, and sediment taylorandfrancis.comcarlroth.come3s-conferences.orgeurochlor.org. The toxicity of chlorophenols to aquatic life is well-documented, with this compound being classified as toxic to aquatic organisms with long-lasting effects carlroth.com.

Academic Relevance in Organic Synthesis and Industrial Chemical Transformations

In the realm of organic synthesis and industrial chemistry, this compound serves as a valuable intermediate and building block. Its utility spans the production of a diverse array of chemicals, including dyes, pharmaceuticals, agrochemicals (herbicides and fungicides), and specialty resins ontosight.aisinocurechem.com. The compound's reactivity allows it to participate in various chemical transformations, such as palladium-catalyzed coupling reactions for synthesizing aryl intermediates, and electrophilic substitution reactions for introducing functional groups chemicalbook.comsolubilityofthings.com. Industrially, it can be synthesized through the chlorination of phenol or the hydrolysis of 3-chlorobenzene sulfonic acid sinocurechem.com. Furthermore, research into its chemical transformations includes exploring its electrochemical dechlorination for detoxification purposes and its degradation by enzymes like laccase, highlighting its role in developing cleaner chemical processes and remediation technologies taylorandfrancis.commdpi.come3s-conferences.orgnih.gov.

Comparative Research Perspectives on this compound Isomers

Understanding the behavior and properties of this compound often involves comparative studies with its isomers, 2-chlorophenol (B165306) and 4-chlorophenol (B41353). These isomers exhibit distinct physical properties, such as variations in boiling points, which influence their separation and handling ontosight.ai. Research has shown that the acidity of chlorophenols is influenced by the position of the chlorine atom, with ortho-chlorophenols being more acidic due to inductive effects researchgate.net. Comparative kinetic studies, such as the bromination of chlorophenols using N-bromosuccinimide, have revealed differences in their reactivity, with this compound sometimes demonstrating higher reactivity than its isomers ijcrt.org. In environmental contexts, while toxicity to aquatic organisms is often considered comparable across the monochlorophenol isomers for risk assessment, their environmental fate, including degradation rates and persistence, can differ significantly, with this compound often showing slower degradation mdpi.comeurochlor.org. Studies on adsorption onto materials like silicalite-1 also reveal differential adsorption capacities among the isomers, which can be further complicated by the presence of mixtures scielo.org.mx.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source Reference |

| Molecular Formula | C₆H₅ClO | nih.govontosight.aiwikipedia.org |

| Molecular Weight ( g/mol ) | 128.55 | nih.govontosight.aiwikipedia.org |

| Appearance | White to light brown crystalline solid | nih.govontosight.aiwikipedia.orgchemicalbook.com |

| Melting Point (°C) | 32-35 | nih.govontosight.aiwikipedia.orgchemicalbook.comcarlroth.com |

| Boiling Point (°C) | 214 | ontosight.aiwikipedia.orgchemicalbook.com |

| Solubility in Water | Soluble | ontosight.aichemicalbook.comsolubilityofthings.com |

| pKa | 9.12 | wikipedia.org |

| Flash Point (°C) | >112 | nih.govwikipedia.orgchemicalbook.com |

| CAS Number | 108-43-0 | nih.govwikipedia.org |

Table 2: Comparative Reactivity of Chlorophenol Isomers in Bromination

| Isomer | Relative Reactivity (NBS Bromination) | Source Reference |

| o-Chlorophenol | Lower | ijcrt.org |

| m-Chlorophenol | Higher | ijcrt.org |

| p-Chlorophenol | Intermediate | ijcrt.org |

Table 3: Environmental Distribution of Monochlorophenols

| Compartment | 2-Chlorophenol (%) | This compound (%) | 4-Chlorophenol (%) | Source Reference |

| Air | 17.7 | 17.2 | 7.6 | eurochlor.org |

| Water | 80.6 | 79.0 | 89.1 | eurochlor.org |

| Soil | 0.9 | 2.0 | 1.7 | eurochlor.org |

| Sediment | 0.8 | 1.8 | 1.6 | eurochlor.org |

Compound List

this compound

2-Chlorophenol

4-Chlorophenol

Phenol

3,5-Dichlorophenol

2,4,6-Trichlorophenol (B30397)

2,4,5-Trichlorophenol (B144370)

Pentachlorophenol (B1679276) (PCP)

2,3,6-Trichlorophenol

2,6-Dichlorophenol

Structure

3D Structure

Properties

IUPAC Name |

3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNXRXVQWOLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-12-3 | |

| Record name | Phenol, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024800 | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals | |

CAS No. |

108-43-0 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z7M2FTAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91 °F (NTP, 1992), 33.5 °C, 33 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Derivatization Strategies of 3 Chlorophenol

Innovative Synthetic Routes for 3-Chlorophenol (B135607) Production

The efficient and selective synthesis of this compound is paramount for its industrial and research applications. Several advanced methodologies have been developed to improve yield, purity, and sustainability.

Microwave-Assisted Organic Synthesis of this compound

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of this compound derivatives, microwave-assisted techniques have been explored. For instance, microwave irradiation has been utilized in the synthesis of pyrazole (B372694) derivatives where 3-chlorophenyl hydrazine (B178648) hydrochloride was used as a reactant. This method demonstrated that microwave heating can accelerate reaction rates, yielding products with comparable properties to those synthesized via conventional reflux methods tsijournals.com.

A specific application of microwave irradiation in the synthesis of phenolic compounds involves the cleavage of alkyl aryl ethers. In one reported procedure, an alkyl aryl ether was reacted with 1-n-butyl-3-methylimidazolium bromide under microwave irradiation at 200-220°C for a short duration (0.0833333 hours) in an inert atmosphere. This method, using microwave irradiation and ionic liquids, achieved a high yield of 99% for the desired phenolic product, which in this context was this compound chemicalbook.com.

Catalytic Systems for this compound Formation

Catalytic systems play a vital role in achieving selective transformations in the synthesis of this compound. Palladium-based catalysts, often supported on materials like carbon felt, have shown effectiveness in the reductive dechlorination of polychlorinated phenols. For example, palladium/iron bimetallic systems have been identified as effective for the reductive dechlorination of various halogenated organics, including chlorophenols researchgate.net. Research has demonstrated that palladium catalysts can facilitate the dechlorination of this compound to phenol (B47542), with the rate of dechlorination being influenced by the loading of palladium and the specific isomer of chlorophenol researchgate.netresearchgate.net.

Another catalytic approach involves the selective hydrodechlorination of polychlorophenols to yield meta-chlorophenols, including this compound. This process typically employs Group VIII noble metal catalysts, such as palladium, supported on materials like activated charcoal, in conjunction with Lewis acids (e.g., aluminum tribromide) and hydrogen gas. The reaction is carried out at elevated temperatures (100-250°C) in an organic solvent. The selectivity in removing chlorine atoms from specific positions (ortho and para) while retaining the meta-chlorine atom is a key challenge addressed by these catalytic systems google.com.

Chemical Derivatization and Functionalization of this compound

The functionalization of this compound leads to a range of valuable derivatives with applications in pharmaceuticals and materials science.

Synthesis of Amino-Chlorophenol Derivatives for Pharmaceutical Intermediates

Amino-chlorophenol derivatives are critical intermediates in the synthesis of numerous pharmaceuticals. For instance, 4-Amino-3-chlorophenol is a key intermediate in the production of tyrosine kinase inhibitors such as tivozanib (B1683842) and lenvatinib, used in cancer therapy nbinno.comgoogle.com. The synthesis of 4-Amino-3-chlorophenol can be achieved through various routes, including starting from o-chloronitrobenzene with subsequent hydroxylation, or via diazotization and coupling reactions of m-chlorophenol nbinno.comgoogle.com. Advanced methods are being developed to improve the efficiency and sustainability of these syntheses, such as employing multi-temperature-zone continuous flow microchannel reactors, which aim to overcome issues like low yield, high cost, and unstable intermediates associated with traditional methods google.compatsnap.com.

Similarly, 5-Amino-2-chlorophenol is another important derivative used as an intermediate in the production of dyes, pigments, and pharmaceuticals, including azo dyes and biologically active molecules ontosight.ai. Its synthesis typically involves the chlorination of aminophenols or the amination of chlorophenols ontosight.aihnsincere.com.

Development of Molecularly Imprinted Polymers Utilizing this compound as Template

Molecularly Imprinted Polymers (MIPs) are synthetic polymers designed with specific binding sites that mimic biological receptors, enabling selective recognition and separation of target molecules. This compound and other chlorophenols have been investigated as templates for the development of MIPs for various applications, including environmental monitoring and separation.

Research has focused on creating MIPs for the selective adsorption of phenols and substituted phenols from aqueous solutions mdpi.comresearchgate.netfrontiersin.org. For example, MIPs have been synthesized using phenol as a template, with monomers like styrene (B11656) and cross-linkers such as pentaerythritol (B129877) triacrylate (PETA). These MIPs, fabricated in a porous film format, exhibited modest imprinting effects for phenol, with higher selectivity observed at lower concentrations mdpi.com. While phenol itself presents challenges for selective imprinting due to its limited unique structural features, MIPs have been developed for various chlorophenols, including this compound, often utilizing non-covalent imprinting strategies involving hydrogen bonding, π–π bonding, and hydrophobic interactions frontiersin.orgmdpi.com.

Furthermore, magnetic multi-template molecularly imprinted polymers (M-mt-MIPs) have been synthesized using multiple chlorophenols as templates. These materials, supported on magnetic multi-walled carbon nanotubes, demonstrated high adsorption capacity and specific selectivity for target chlorophenols, finding application in magnetic solid-phase extraction (MSPE) for the analysis of chlorophenols in complex matrices like tannery wastewater nih.gov. The development of thermo-responsive MIPs has also been explored for the selective adsorption and controlled release of phenol and its derivatives, including 3-chlorophenols, showcasing good selectivity, temperature response, and reusability frontiersin.org.

Mechanistic and Kinetic Investigations of 3 Chlorophenol Reactions

Oxidative Reaction Mechanisms in Aqueous Environments

The primary radical species involved in the oxidative degradation of 3-chlorophenol (B135607) in aqueous solutions are hydroxyl radicals (•OH) and hydrogen atoms (H•). Their reactions with this compound lead to the formation of various radical intermediates and subsequent degradation products.

Hydroxyl Radical (•OH) Interactions with this compound

Hydroxyl radicals are highly reactive electrophilic species that readily react with aromatic compounds like this compound through addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. The outcome of these reactions is strongly influenced by the solution's pH.

In neutral aqueous solutions, the reaction of hydroxyl radicals with this compound predominantly results in the addition of the •OH radical to the aromatic ring, forming cyclohexadienyl-type radicals, commonly referred to as hydroxyl adducts researchgate.netnih.gov. These adducts exhibit characteristic absorption spectra.

Neutral Conditions (pH ≈ 7): The reaction of •OH with this compound leads to the formation of hydroxyl adducts, which show maximal absorption at approximately 340 nm researchgate.netnih.gov. In air-saturated solutions, the decomposition of this compound often proceeds via these OH adducts researchgate.net.

Under alkaline conditions, the reaction mechanism shifts, favoring the formation of phenoxyl radicals. This process typically involves the abstraction of the phenolic hydrogen atom by the hydroxyl radical.

Alkaline Conditions (pH > 7): In alkaline environments, •OH radicals react with this compound to generate 3-chlorinated phenoxyl radicals researchgate.netnih.gov. These phenoxyl radicals are characterized by distinct absorption peaks, typically observed around 400 nm and 417 nm researchgate.netnih.gov. The formation of phenoxyl radicals can also occur through the abstraction of the phenolic hydrogen by other radicals, such as hydrogen atoms lsu.edunih.govresearchgate.netacs.org. In alkaline solutions, the hydroxyphenyl radical anion can be protonated to form the phenoxyl radical researchgate.net. These chlorinated phenoxyl radicals are resonance-stabilized and are considered relatively resistant to further oxidation lsu.edunih.gov.

Formation and Characterization of Hydroxyl Adducts.

Hydrogen Radical (H•) Reactions with this compound

Hydrogen atoms (H•) are also reactive species that can interact with this compound, particularly under acidic conditions.

The reaction of hydrogen atoms with this compound leads to the formation of hydrogen adducts.

Acidic Conditions (pH < 7): In acidic solutions, the reaction of H• with this compound yields hydrogen adducts. These intermediates exhibit maximal absorption at approximately 320 nm researchgate.netnih.gov. The protonation of the system can stabilize these adducts researchgate.net.

Influence of pH on Radical-Mediated Reaction Pathways

The pH of the aqueous environment plays a crucial role in determining the dominant radical species, the reaction pathways, and the nature of the intermediates formed during the oxidation of this compound.

pH-Dependent Reactivity: At alkaline pH (>7), the deprotonated form of this compound (phenoxide) is more susceptible to •OH radical attack, leading to the formation of phenoxyl radicals researchgate.netnih.gov. In contrast, under neutral conditions (pH ≈ 7), the addition of •OH to the aromatic ring to form hydroxyl adducts is the primary pathway researchgate.netnih.gov. In acidic conditions (pH <7), hydrogen atoms become more significant reactants, forming hydrogen adducts researchgate.netnih.gov.

Competition with Oxygen: In air-saturated solutions, oxygen can compete with this compound for reaction with radicals. Under alkaline conditions, there is a competition between OH⁻ elimination from intermediates and reaction with O₂. Conversely, in neutral or slightly acidic solutions, radical scavenging by O₂ is a dominant process researchgate.net.

Influence of Chlorine Substitution: The position of the chlorine atom on the phenol (B47542) ring significantly impacts the degradation kinetics and pathways. Studies comparing this compound with its isomers (2- and 4-chlorophenol) indicate that this compound often exhibits a slower degradation rate and longer residence time in radical-mediated processes, suggesting that the meta-position of the chlorine atom influences its reactivity and the stability of its radical intermediates researchgate.netnih.gov.

Data Table: Spectral Characteristics of this compound Radical Intermediates

| Radical Type | pH Condition | Maximal Absorption (nm) | Notes | Source(s) |

| Hydroxyl Adduct | Neutral (≈ 7) | ~340 | Cyclohexadienyl-type radical formed by •OH addition to the aromatic ring. | researchgate.netnih.gov |

| 3-Chlorinated Phenoxyl Radical | Alkaline (> 7) | 400 and 417 | Formed by •OH abstraction of the phenolic hydrogen; resonance-stabilized. | researchgate.netnih.gov |

| Hydrogen Adduct | Acidic (< 7) | ~320 | Formed by H• addition to this compound; stabilized by protonation. | researchgate.netnih.gov |

Compound Name List:

this compound (3-CP)

Hydroxyl radical (•OH)

Hydrogen radical (H•)

Phenoxyl radical

Hydroxyl adduct

Hydrogen adduct

3-Chlorinated phenoxyl radical

Ozonation Processes and Hydroxyl Radical Generation Kinetics

Ozonation is a widely used advanced oxidation process for water treatment, relying heavily on the generation of highly reactive hydroxyl radicals (OH radicals) for pollutant degradation nih.govnih.gov. Studies have shown that this compound can significantly enhance the generation of OH radicals during ozonation processes nih.govnih.goviwaponline.comiwaponline.com. This enhancement is attributed to the role of this compound in the complex chain reactions that drive ozone decomposition in water nih.goviwaponline.comiwaponline.com.

Quantitative analysis of this phenomenon has led to the development of kinetic equations describing the initial velocity of OH radical generation (ν₀) as a function of ozone and this compound concentrations. One study proposed an exponential relationship:

ν₀ (10⁻⁶ M/s) = [9.7 × [this compound (10⁻⁹ M)] + 0.0005] exp(57 × [ozone (10⁻⁹ M)]) nih.gov

Another investigation utilized a power law equation to model this effect, yielding the following relationship:

ν₀ (10⁻⁶ M/s) = (1.58 × 10⁻⁵) × [this compound (10⁻⁶ M)] × [ozone (10⁻⁶ M)]²·⁴⁰ + (3.09 × 10⁻⁵) × [ozone (10⁻⁶ M)]¹·⁷² iwaponline.comiwaponline.com

These models, derived using electron spin resonance (ESR)/spin-trapping techniques, provide valuable insights into optimizing ozonation conditions for phenolic pollutants nih.govnih.goviwaponline.comiwaponline.com. The initial velocity of DMPO-OH adduct generation, a measure of OH radical production, increases with both ozone and this compound concentrations nih.gov.

Photochemical Transformation Mechanisms of this compound

The degradation of this compound under photochemical conditions, particularly UV irradiation, involves complex mechanisms that can lead to the formation of various byproducts.

UV Irradiation Effects on this compound Degradation

UV irradiation, often in conjunction with photocatalysts like titanium dioxide (TiO₂) and oxidants such as hydrogen peroxide (H₂O₂), is effective in degrading this compound researchgate.netchemsociety.org.ngtandfonline.comijcea.org. These processes typically follow first-order reaction kinetics researchgate.netchemsociety.org.ngtandfonline.comijcea.org. Studies employing photocatalytic degradation with doped TiO₂ nanoparticles have reported varying efficiencies. For instance, Ag/TiO₂ exhibited a higher photodegradation efficiency (60.44%) and a rate constant of -0.019 s⁻¹ compared to Pd/TiO₂ (40.44% efficiency and -0.031 s⁻¹ rate constant) researchgate.netchemsociety.org.ng. The combined UV/H₂O₂/TiO₂ system has also demonstrated significant degradation of chlorophenols, achieving up to 79.8% degradation within 90 minutes of irradiation ijcea.org. The degradation rate of chlorophenols under UV irradiation generally follows the trend: trichlorophenols > dichlorophenols > monochlorophenols tandfonline.com. Solvent properties can also influence the rate of this compound photo-degradation researchgate.net.

Table 1: Photocatalytic Degradation Efficiencies and Rate Constants for this compound under UV Irradiation

| Catalyst System | Photodegradation Efficiency (%) | Rate Constant (s⁻¹) |

| Ag/TiO₂ | 60.44 | -0.019 |

| Pd/TiO₂ | 40.44 | -0.031 |

Formation of Chlorinated Byproducts and Polycyclic Aromatic Hydrocarbons

The photochemical transformation of aromatic compounds can lead to the formation of more complex and potentially toxic byproducts, including chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) acs.orgresearchgate.net. While direct photochemical degradation pathways for this compound itself are studied, the formation of specific chlorinated byproducts and polycyclic aromatic hydrocarbons (PAHs) from this compound under photochemical conditions is less detailed in the provided literature.

However, research into thermal and combustion processes indicates that this compound serves as a precursor for the formation of polychlorinated naphthalenes (PCNs), which are a class of Cl-PAHs mdpi.comnih.govnih.govacs.orgnih.gov. These studies often employ quantum chemical and kinetic modeling to elucidate the mechanisms of PCN formation from this compound precursors, involving radical intermediates such as 3-chlorophenoxy radicals (3-CPRs) nih.govnih.gov. These pathways typically involve dimerization or cross-condensation reactions of these radicals nih.gov. The general photochemical reactions of PAHs have also been shown to produce Cl-PAHs researchgate.net.

Quantum Chemical and Computational Studies on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), play a pivotal role in elucidating complex reaction mechanisms and predicting kinetic parameters for chemical transformations involving this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT methods are extensively used to investigate reaction pathways, calculate activation energies, and understand the electronic properties of molecules and intermediates involved in chemical reactions. For this compound, DFT has been applied to study its role in the formation of polychlorinated naphthalenes (PCNs) mdpi.comnih.govnih.gov. These studies involve calculating the energies of transition states and reaction intermediates for gas-phase formation mechanisms mdpi.comnih.gov. DFT has also been employed to study the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) from related chlorophenols, providing insights into thermochemical parameters and radical-radical coupling mechanisms nih.govacs.org. Furthermore, DFT calculations have been used to understand adsorption mechanisms and the electronic properties of chlorophenols, aiding in the elucidation of their interactions with surfaces mdpi.comnih.gov.

Kinetic Modeling of Polychlorinated Naphthalene Formation from this compound Precursors

The formation of polychlorinated naphthalenes (PCNs) from this compound precursors has been a subject of detailed kinetic modeling using quantum chemical approaches mdpi.comnih.govnih.gov. These studies often combine DFT with theories like canonical variational transition-state theory (CVT) and small curvature tunneling (SCT) to calculate rate constants for elementary steps over wide temperature ranges (e.g., 600–1200 K) mdpi.comnih.govnih.gov.

Key findings from these computational studies indicate that pathways involving chlorine elimination are generally favored over those involving hydrogen elimination from the this compound precursor in PCN formation mdpi.comnih.govnih.gov. Additionally, the formation potential of monochlorinated naphthalenes (MCNs) has been found to be greater than that of dichlorinated naphthalenes (DCNs) mdpi.comnih.govnih.gov. The specific chlorine substitution pattern on the precursor monochlorophenol significantly influences the isomer patterns and formation potential of the resulting PCN products mdpi.comnih.govnih.gov. These detailed kinetic parameters are essential for developing predictive models for PCN emissions and control strategies mdpi.comnih.govnih.gov.

List of Compounds Mentioned:

this compound (3-CP)

Hydroxyl radical (OH radical)

Polychlorinated naphthalenes (PCNs)

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs)

Monochlorinated naphthalenes (MCNs)

Dichlorinated naphthalenes (DCNs)

Phenoxy radical (PhR)

2-Chlorophenoxy radical (2-CPR)

3-Chlorophenoxy radical (3-CPR)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzofurans (PCDFs)

4,6-dichlorodibenzofuran (B14162020) (4,6-DCDF)

1-monochlorodibenzo-p-dioxin (1-MCDD)

Phenol

2-Chlorophenol (B165306) (2-CP)

4-Chlorophenol (B41353) (4-CP)

2,4,6-trichlorophenol (B30397)

2,4,5-trichlorophenol (B144370) (2,4,5-TCP)

Polycyclic Aromatic Hydrocarbons (PAHs)

6-chlorobenzo[a]pyrene (B1618961) (6-ClBaP)

7-chlorobenz[a]anthracene

9,10-dichlorophenanthrene (B1359921)

9,10-dichloroanthracene (B1293567) (9,10-Cl₂Ant)

6-benzo[a]pyrenol

6,12-dihydroxybenzo[a]pyrene

9,12-dihydroxybenzo[a]pyrene

6-benz[a]pyrenone

benzo[a]pyrene-6,12-dione

Environmental Fate and Biogeochemical Transformations of 3 Chlorophenol

The biogeochemical transformations of 3-chlorophenol (B135607) in the environment are primarily mediated by microbial activity, leading to its degradation or transformation into other compounds. These processes are highly dependent on the prevailing environmental conditions, particularly the availability of oxygen and suitable electron acceptors.

Microbial Degradation and Biotransformation Pathways

Under aerobic conditions, the biodegradation of this compound typically involves initial hydroxylation to form chlorocatechols, which are then subjected to ring cleavage by dioxygenase enzymes. Two primary ring-cleavage pathways are recognized: ortho-cleavage and meta-cleavage.

The ortho-cleavage pathway, also known as the intradiol pathway, is a common route for the aerobic degradation of chlorocatechols, including those derived from this compound d-nb.inforesearchgate.netiwaponline.comnih.govresearchgate.net. In this pathway, a catechol-1,2-dioxygenase catalyzes the cleavage of the aromatic ring between two adjacent hydroxyl groups, forming a cis,cis-muconate (B1241781) derivative, such as 2-chloro-cis,cis-muconate (B1241311) d-nb.infonih.govresearchgate.net. This intermediate is then further processed through a series of enzymatic steps, including conversion to trans-dienelactone by chloromuconate cycloisomerase, followed by hydrolysis to maleylacetate (B1240894) by dienelactone hydrolase d-nb.infonih.govresearchgate.netresearchgate.net. Maleylacetate is subsequently channeled into central metabolic pathways, ultimately leading to complete mineralization d-nb.infonih.govresearchgate.net. This pathway is generally considered more efficient for complete degradation of chlorophenols researchgate.netiwaponline.comnih.govresearchgate.net.

The meta-cleavage pathway, or extradiol pathway, involves the cleavage of the aromatic ring adjacent to a hydroxyl group, catalyzed by a catechol-2,3-dioxygenase d-nb.infonih.govresearchgate.netresearchgate.netnih.govnih.gov. When this compound is degraded via this route, it typically forms 3-chlorocatechol (B1204754) as a key intermediate d-nb.infonih.govresearchgate.netnih.gov. While some microorganisms can completely mineralize 3-chlorocatechol via meta-cleavage, this pathway can also lead to the accumulation of dead-end products or toxic intermediates nih.govresearchgate.netnih.gov. For instance, the formation of 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid from 3-chlorocatechol can inactivate the catechol-2,3-dioxygenase enzyme, leading to incomplete degradation and potential toxicity to the microbial cells nih.govresearchgate.netnih.gov. In some cases, the meta-cleavage pathway for 3-chlorocatechol can result in the accumulation of toxic intermediates that inhibit further degradation researchgate.netnih.gov.

Complete mineralization of this compound refers to its ultimate breakdown into inorganic end products: carbon dioxide (CO2), water (H2O), and chloride ions (Cl-). This process requires the complete cleavage of the aromatic ring and the removal of the chlorine atom. The ortho-cleavage pathway is generally more conducive to complete mineralization. However, studies have shown that the extent of chloride release may not always be stoichiometric with the observed degradation of the parent compound, suggesting that some degradation steps might occur without complete dehalogenation or that intermediates may persist nih.govoieau.fr. For example, one study reported 100% degradation of this compound after 238 hours but only 38.0% chloride release, indicating that the ortho-cleavage pathway is necessary for complete biodegradation, but the process might be complex nih.gov. Similarly, microalgae consortia associated with zeolite could degrade p-chlorophenol, but chloride release accounted for only about 50% of the biodegradation at one stage oieau.fr.

Meta-Cleavage Pathways and Intermediate Accumulation (e.g., 3-chlorocatechol).

Anaerobic Degradation and Reductive Dehalogenation

Under anaerobic conditions, the primary mechanism for the transformation of this compound is reductive dehalogenation. This process involves the replacement of the chlorine atom with a hydrogen atom, typically mediated by specific dehalogenase enzymes researchgate.netresearchgate.netnih.govasm.orgwur.nl. Reductive dehalogenation can be coupled to various electron acceptors, such as nitrate (B79036) (denitrification) or sulfate (B86663) (sulfate reduction) researchgate.netwur.nloup.comnih.gov.

While reductive dehalogenation is a key anaerobic pathway for many chlorinated compounds, some research indicates that this compound itself may be relatively resistant to reductive dehalogenation by certain anaerobic microbial communities nih.govnih.gov. For instance, Desulfomonile tiedjei DCB-1, a known anaerobic dehalogenating bacterium, was found to not dehalogenate this compound, although it could dehalogenate more highly chlorinated phenols nih.gov. Similarly, some anaerobic sludge granules were found to be persistent in degrading 3- and 4-monochlorophenol nih.gov. However, other studies have shown that microbial consortia can be enriched to degrade this compound under anaerobic, denitrifying conditions, with the process being dependent on nitrate as an electron acceptor researchgate.netnih.gov.

Identification and Characterization of Microbial Strains Involved in this compound Metabolism (e.g., Pseudomonas putida)

Numerous bacterial strains have been identified and characterized for their ability to degrade this compound. Among these, species of Pseudomonas are frequently cited for their metabolic versatility in handling phenolic compounds.

Pseudomonas putida : Several strains of Pseudomonas putida, such as CP1, have demonstrated the capacity to degrade this compound, often utilizing the ortho-cleavage pathway nih.govoup.comnih.govdcu.ietaylorandfrancis.com. P. putida CP1, for example, was shown to degrade this compound (up to 1.56 mM) via an ortho-cleavage pathway, although at a slower rate compared to 4-chlorophenol (B41353) oup.com. P. putida A(a) was noted to metabolize 4-chlorophenol via the meta-cleavage pathway, while P. putida CP1 degraded all three mono-chlorophenol isomers (2-, 3-, and 4-chlorophenol) completely via the modified ortho-cleavage pathway dcu.ie.

Rhodococcus opacus : Rhodococcus opacus 1CP has been studied for its degradation of 2-chlorophenol (B165306) via a novel modified ortho-cleavage pathway involving 3-chlorocatechol nih.goviaea.org. This bacterium possesses specific enzymes, such as chlorocatechol 1,2-dioxygenase, for metabolizing 3-chlorocatechol nih.gov.

Alcaligenes : Strains of Alcaligenes, such as Alcaligenes sp. A7-2, have also been implicated in the degradation of 2-chlorophenol, which proceeds via 3-chlorocatechol and can involve ortho- or meta-cleavage pathways d-nb.infonih.gov.

Desulfomonile tiedjei : This sulfate-reducing bacterium is known for its anaerobic reductive dehalogenation capabilities, though it does not typically degrade this compound directly nih.govasm.orgwur.nl.

Arthrobacter : Arthrobacter sp. strain ATCC 33790 has shown enzymatic dehalogenation of pentachlorophenol (B1679276), releasing chloride ions researchgate.net.

Other genera like Ralstonia, Streptomyces, and Thauera have also been associated with the degradation of chlorophenols or related compounds d-nb.infonih.govasm.org.

Data Tables

Table 1: Aerobic Biodegradation Pathways and Key Intermediates of this compound

| Pathway | Key Enzymes Involved | Primary Intermediates | Outcome | References |

| Ortho-Cleavage | Catechol-1,2-dioxygenase, Chloromuconate cycloisomerase, Dienelactone hydrolase | 3-Chlorocatechol, 2-Chloro-cis,cis-muconate, trans-Dienelactone, Maleylacetate | Complete mineralization to CO2, H2O, and Cl-. Generally efficient. | d-nb.infoiwaponline.comnih.govresearchgate.netresearchgate.net |

| Meta-Cleavage | Catechol-2,3-dioxygenase | 3-Chlorocatechol, 5-Chloroformyl-2-hydroxypenta-2,4-dienoic acid (potential) | Can lead to incomplete degradation, accumulation of toxic/dead-end products, or eventual mineralization. | d-nb.infonih.govresearchgate.netresearchgate.netnih.gov |

Factors Modulating Biodegradation Rates

The biodegradation of this compound (3-CP) is a key process in its environmental removal, but its rate is significantly modulated by several factors. Microbial degradation can occur under both aerobic and anaerobic conditions, with reported half-lives varying widely depending on the specific environmental matrix and microbial consortia present nih.gov.

Microbial Immobilization: Immobilizing microorganisms, often within matrices like calcium alginate, can enhance their biodegradation efficiency and tolerance to toxic compounds like chlorophenols jmb.or.krmdpi.com. Immobilized cells can maintain higher cell densities and exhibit improved resistance to inhibitory effects of pollutants, leading to accelerated degradation rates and enabling repeated use of the microbial biomass jmb.or.krmdpi.com. This method can also improve the contact between the pollutant and the microbial cells, potentially overcoming limitations encountered with free cells mdpi.com.

Abiotic Environmental Transformation Processes

In addition to biodegradation, abiotic processes like photolysis and hydrolysis also contribute to the environmental transformation of this compound.

This compound can undergo direct photolysis in aquatic systems when exposed to ultraviolet (UV) radiation, such as sunlight. This process involves the detachment of chloride ions and the formation of hydrogen ions. Research indicates that the presence of dissolved oxygen or the ionization state of this compound (due to its pKa) does not significantly alter the outcome of this reaction, although the anionic form may exhibit a slightly higher quantum yield nih.govepa.gov. Studies have shown that this compound absorbs light in the deep UV spectrum, and its absorption spectrum overlaps with the tropospheric solar spectrum, making degradation by natural sunlight possible nih.govepa.gov. Photolysis of this compound in water can lead to the formation of resorcinol, regardless of the pH nih.govepa.gov.

Hydrolysis is generally considered an unimportant environmental transformation process for this compound. This is because aryl halides, including chlorinated phenols, exhibit low reactivity towards halogen displacement or nucleophilic substitution under typical environmental conditions. The covalent bond connecting the chlorine atom to the aromatic ring is quite stable and resistant to hydrolysis, requiring extreme conditions for cleavage, which are not encountered in natural aquatic habitats gov.bc.ca.

Photolysis in Aquatic Systems.

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, influencing its partitioning between different environmental compartments.

The bioconcentration potential of this compound in aquatic organisms is generally considered low. Studies exposing carp (B13450389) to this compound reported bioconcentration factor (BCF) values in the range of 5.1 to 16 nih.gov. Another reported BCF value for this compound is 20.0 nih.gov. These values suggest a limited capacity for this compound to accumulate in the tissues of aquatic organisms, which is consistent with its classification as having a low bioconcentration potential nih.gov.

Volatilization of this compound from aqueous surfaces is not expected to be a significant environmental fate process. This is primarily due to its low Henry's Law constant, which for the neutral form of this compound is reported as 3.45 x 10⁻⁷ atm-m³/mol nih.govk-state.edu. A low Henry's Law constant indicates that the compound has a low tendency to partition from the water phase into the air phase nih.govk-state.edu. Consequently, its volatilization from water surfaces is predicted to be minimal nih.gov.

Compound Name Table:

| Common Name | Chemical Formula | CAS Number |

| This compound | C₆H₅ClO | 108-43-0 |

| Phenol (B47542) | C₆H₆O | 108-95-2 |

| Resorcinol | C₆H₆O₂ | 108-46-3 |

| Pyrocatechol | C₆H₆O₂ | 120-80-9 |

| Hydroquinone (B1673460) | C₆H₆O₂ | 123-31-9 |

| 2-Chlorophenol | C₆H₅ClO | 95-57-8 |

| 4-Chlorophenol | C₆H₅ClO | 106-48-9 |

| 2,4-Dichlorophenol (B122985) | C₆H₄Cl₂O | 120-83-2 |

| 2,4,6-Trichlorophenol (B30397) | C₆H₃Cl₃O | 88-06-2 |

| Pentachlorophenol | C₆HCl₅O | 87-86-5 |

| 2,3,6-Trichlorophenol | C₆H₃Cl₃O | 933-75-5 |

Advanced Remediation Technologies for 3 Chlorophenol Contamination

Advanced Oxidation Processes (AOPs) for Degradation

AOPs are a class of chemical treatment processes that utilize highly reactive oxidative species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. These processes are effective for recalcitrant compounds like 3-chlorophenol (B135607), offering pathways to mineralization into less harmful substances such as carbon dioxide and water researchgate.net.

Fenton and Photo-Fenton Reaction Systems for this compound Abatement

The Fenton and Photo-Fenton processes involve the reaction of hydrogen peroxide (H₂O₂) with iron catalysts (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals conicet.gov.arresearchgate.net. The Photo-Fenton process enhances the degradation rate by utilizing UV or visible light irradiation, which can regenerate the Fe²⁺ catalyst and further promote radical formation conicet.gov.arresearchgate.net. Studies have shown that Photo-Fenton processes can be significantly more effective than UV/H₂O₂ alone, accelerating oxidation rates by several times researchgate.net. Optimal conditions for these processes typically involve acidic pH (around 3), specific H₂O₂ concentrations, and iron catalyst dosages researchgate.netresearchgate.net. For instance, a study comparing Fenton and Photo-Fenton for p-chlorophenol degradation found optimal conditions at pH 3 with 0.03 mol/L H₂O₂ and 1 mmol/L Fe(II) for the UV/H₂O₂/Fe(II) system researchgate.net. The generation of chloride ions (Cl⁻) was observed, indicating dechlorination researchgate.net.

Ozonation-Based Processes (O₃/UV, O₃/H₂O₂, O₃/Catalyst)

Ozonation, often combined with UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), is another effective AOP for this compound degradation tandfonline.comeolss.netresearchgate.net. These combined processes enhance the generation of hydroxyl radicals, leading to more efficient pollutant removal compared to ozonation alone tandfonline.comresearchgate.net. Molecular ozone is a predominant oxidant at lower pH, while radical species become more significant at higher pH or when activated by UV or H₂O₂ tandfonline.comresearchgate.net. Research indicates that the O₃/UV process can offer superior removal rates for p-chlorophenol compared to O₃/H₂O₂ or ozonation alone researchgate.net. Catalytic ozonation, using catalysts like TiO₂, can also improve process efficiency kirj.ee.

UV/Hydrogen Peroxide Systems

The UV/H₂O₂ system directly generates hydroxyl radicals through the photolysis of hydrogen peroxide eolss.netresearchgate.net. This process is effective in degrading this compound, with degradation rates influenced by pH, H₂O₂ concentration, and irradiation time researchgate.net. Studies have shown that phenol (B47542) is initially oxidized to hydroquinone (B1673460) and catechol, eventually decomposing into organic acids and carbon dioxide researchgate.net. Optimal conditions for UV/H₂O₂ treatment of p-chlorophenol were reported at pH 7 with a H₂O₂ concentration of 0.05 mol/L, achieving over 99% degradation in 40 minutes .

Photocatalytic Degradation Utilizing Semiconductor Materials (e.g., TiO₂)

Titanium dioxide (TiO₂) is a widely studied semiconductor photocatalyst due to its stability, low cost, and non-toxicity monash.edumdpi.com. Under UV irradiation, TiO₂ generates electron-hole pairs that can produce reactive oxygen species, including hydroxyl radicals, to degrade organic pollutants monash.edumdpi.com. Doping TiO₂ with metals (e.g., Pd, Ag) or non-metals can enhance its photocatalytic activity, extend its absorption spectrum into the visible light range, and improve charge separation monash.eduresearchgate.net. For example, Pd/Ag doped TiO₂ showed improved photocatalytic efficiency, with Ag/TiO₂ achieving a photodegradation efficiency of 60.44% and Pd/TiO₂ achieving 40.44% researchgate.net. The reusability of these catalysts is also a key factor, with some modified TiO₂ catalysts remaining active after multiple cycles researchgate.net. The combination of adsorption with photocatalysis, using materials like modified clay, can also enhance efficiency by accumulating the pollutant onto the catalyst surface acs.org.

Electrochemical Remediation Approaches for Dechlorination

Electrochemical methods offer a direct pathway for the removal and dechlorination of this compound nih.govresearchgate.netresearchgate.net. These techniques can involve electro-reductive dechlorination, where contaminants are reduced to less harmful substances, or electro-oxidation, where pollutants are oxidized. A combined electrochemical reduction and oxidation system can effectively degrade chlorophenols, achieving over 90% removal at specific current densities and pH levels nih.gov. For instance, using palladium-loaded carbon felt electrodes, this compound could be reduced to phenol with a degradation rate of 95.81% after 150 minutes under specific conditions researchgate.net. Electrochemical hydrodechlorination, often utilizing catalysts like palladium or ruthenium, aims to remove chlorine atoms, forming phenol as an intermediate, which is then further degraded researchgate.netresearchgate.net.

Bioremediation and Bioaugmentation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants, while bioaugmentation involves introducing specific microbial strains or consortia to enhance these degradation processes mdpi.com. These biological approaches are considered sustainable and cost-effective mdpi.com. Microorganisms can be stimulated through biostimulation (adding nutrients, oxygen) or directly introduced via bioaugmentation to tackle recalcitrant compounds like chlorophenols mdpi.comfrontiersin.org. For example, bioaugmentation has been reported to enhance the removal of various chlorinated compounds and phenols . The success of bioaugmentation can depend on factors like the selection of appropriate microbial strains, plasmid-mediated gene transfer to indigenous populations, and environmental conditions frontiersin.org. Studies have shown that specific bacteria, such as Arthrobacter chlorophenolicus A6, can degrade chlorophenols, with some strains tolerating high pollutant concentrations diva-portal.org.

Compound List:

this compound (3-CP)

Phenol

Hydroquinone

Catechol

2-Chlorophenol (B165306) (2-CP)

4-Chlorophenol (B41353) (4-CP)

2,4-Dichlorophenol (B122985) (2,4-DCP)

2,4,6-Trichlorophenol (B30397) (2,4,6-TCP)

Pentachlorophenol (B1679276) (PCP)

Sulfamethoxazole

Carbamazepine

Ibuprofen

Diclofenac

Atrazine

Chlorpromazine

Metronidazole

Diazinon

2,6-Dichlorophenol (2,6-DCP)

3,5-Dichlorophenol (3,5-DCP)

2,3,5-Trichlorophenol (2,3,5-TCP)

2,4-Dichlorobenzoic acid (2,4-DCBA)

Salicylic acid

4-Nitrophenol

1,2-Dibromo-3-chloropropane (DBCP)

Trichloroethylene (TCE)

Dichloromethylene (DCE)

Trichloroethane (TCA)